Product packaging for Nelfinavir(Cat. No.:CAS No. 159989-64-7)

Nelfinavir

Cat. No.: B1663628
CAS No.: 159989-64-7
M. Wt: 567.8 g/mol
InChI Key: QAGYKUNXZHXKMR-HKWSIXNMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nelfinavir is a potent and selective inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease, extensively used in antiviral and oncological research. As an antiviral agent, this compound acts as a competitive inhibitor that binds reversibly to the catalytic site of the HIV-1 protease enzyme. This binding prevents the proteolytic cleavage of the viral Gag-Pol polyprotein precursors, which is a critical step for the production of mature, infectious viral particles. The inhibition of this process results in the release of structurally disorganized and non-infectious virions from the host cell, effectively halting the viral life cycle . Beyond its primary antiviral application, this compound has demonstrated significant promise in preclinical oncology research, revealing a broad anticancer activity across various cancer cell lines. Its mechanism in this context is multifaceted and involves the induction of lipid bilayer stress in cellular organelles such as the endoplasmic reticulum (ER) and mitochondria. This stress disrupts mitochondrial respiration and transmembrane protein transport, leading to metabolic rewiring and activation of the integrated stress response and unfolded protein response (UPR) . Research has shown that this compound can interfere with key cell signaling pathways, including the inhibition of the PI3K/Akt pathway, and can induce endoplasmic reticulum stress, autophagy, and apoptosis in cancer cells . Its ability to sensitize cancer cells to other antineoplastic agents, including proteasome inhibitors, makes it a compelling candidate for combination therapy studies in refractory cancers . For research purposes, please note that this compound is extensively metabolized in the liver, primarily by the cytochrome P450 system (CYP3A and CYP2C19). It has a high protein binding capacity (>98%) and a terminal plasma half-life of approximately 3.5 to 5 hours . The chemical formula of the free base is C 32 H 45 N 3 O 4 S, with an average molecular weight of 567.78 g/mol . This product is intended for research applications only and is not formulated or tested for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H45N3O4S B1663628 Nelfinavir CAS No. 159989-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGYKUNXZHXKMR-HKWSIXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

159989-65-8 (monomethane sulfonate (salt))
Record name Nelfinavir [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5035080
Record name Nelfinavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5035080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nelfinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, 1.91e-03 g/L
Record name Nelfinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nelfinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

159989-64-7
Record name Nelfinavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159989-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nelfinavir [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nelfinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nelfinavir
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nelfinavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5035080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NELFINAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO3OGH5D7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nelfinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

349.84 °C
Record name Nelfinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nelfinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

I Will Ensure That All Headings Are Precise, Academic, and Avoid the Prohibited Content.1. Nelfinavir in Contemporary Biomedical Research: an Overview

Evolution of Nelfinavir's Research Trajectory Beyond Antiviral Therapy

The journey of this compound beyond its role as an anti-HIV agent began with clinical observations of its "off-target" effects. nih.gov Reports of remission in patients with AIDS-associated cancers, such as Kaposi's sarcoma, following treatment regimens that included this compound, provided early clues to its potential anti-neoplastic properties. nih.gov Furthermore, metabolic side effects noted in HIV patients, like insulin (B600854) resistance, led researchers to hypothesize that this compound might be interfering with fundamental cellular signaling pathways, such as the Akt pathway, which is crucial in both metabolism and cancer. nih.gov

These initial observations prompted a wave of preclinical studies. Research demonstrated that this compound could indeed inhibit the growth of a wide array of cancer cell types in vitro and suppress tumor growth in animal models. wikipedia.org This marked a significant pivot in its research trajectory, moving from a specific antiviral agent to a compound of interest for its broader cellular effects, particularly in oncology. nih.gov

Paradigm Shift: this compound as a Subject of Drug Repurposing Investigations

The exploration of this compound for non-HIV-related diseases exemplifies the strategy of drug repurposing, which seeks to find new therapeutic uses for existing, approved drugs. nih.govmdpi.com This approach offers considerable advantages over traditional drug development, including reduced timelines and lower costs, as the repurposed drug has an already established safety profile in humans. nih.govmdpi.com this compound became a prime candidate for such investigations due to its potent, off-target anti-cancer effects observed in preclinical studies. nih.gov

The paradigm shift was solidified as research delved into the molecular mechanisms behind its anti-cancer activity. It was discovered that this compound exerts its effects through multiple pathways. researchgate.netnih.gov Key mechanisms include the inhibition of the PI3K-AKT-mTOR signaling pathway, which is frequently overactive in cancer, and the induction of endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). researchgate.net This dual action can trigger cancer cell death through processes like apoptosis and autophagy. nih.govresearchgate.net The wide-ranging impact of this compound on various cellular processes has made it a focal point of drug repositioning research, not only for cancer but also for other diseases. nih.govmdpi.com

Table 1: Investigated Therapeutic Areas for this compound Repurposing

Therapeutic Area Rationale for Investigation Key Research Findings
Oncology Observed remission in AIDS-associated cancers; Inhibition of key cancer-related signaling pathways. nih.govresearchgate.net Potent anti-proliferative and pro-apoptotic effects in various cancers including lung, breast, prostate, and ovarian cancer. nih.gov Acts as a radiosensitizer, enhancing the effects of radiation therapy. nih.gov
COVID-19 Potential to inhibit viral replication of SARS-CoV-2. biorxiv.org In vitro studies showed this compound could inhibit SARS-CoV-2 replication. biorxiv.org Some studies suggest it may work by binding to the main protease of the virus or by inhibiting cell fusion. news-medical.netmdpi.com
Parasitic Diseases Potential to inhibit essential proteases in parasites. Identified as a potent drug candidate against Echinococcus multilocularis, the causative agent of alveolar echinococcosis, by targeting a key parasitic protease.

Current Research Landscape and Academic Significance of this compound

The current research landscape for this compound is vibrant and predominantly focused on its application in oncology. Numerous clinical trials have been initiated to evaluate its efficacy as a cancer therapeutic, both as a standalone agent and in combination with chemotherapy and radiation. wikipedia.orgnih.govclinicaltrials.gov These trials have explored its use in a variety of solid tumors, including non-small cell lung cancer, pancreatic cancer, and rectal cancer. researchgate.netnih.gov

Beyond oncology, researchers have explored this compound's potential against other viruses, such as the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.govnewsweek.com In vitro studies suggested that this compound could inhibit the replication of SARS-CoV-2, leading to clinical trials to assess its efficacy in patients with mild COVID-19. biorxiv.orgnih.gov

Academically, this compound is significant as a tool for studying complex cellular processes. Its pleiotropic nature, affecting numerous signaling pathways, provides a unique pharmacological probe to understand the interconnectedness of cellular stress responses, protein synthesis, and cell survival pathways. nih.goviiarjournals.org The continued investigation into its diverse mechanisms of action contributes valuable knowledge to cell biology and pharmacology, highlighting how a single compound can have multifaceted effects that can be harnessed for new therapeutic strategies. iiarjournals.orgsemanticscholar.org

Table 2: Key Molecular Mechanisms of this compound's Anti-Cancer Effects

Mechanism of Action Description Targeted Cancers
PI3K/Akt Pathway Inhibition Inhibits the phosphorylation and activation of Akt, a central kinase that promotes cell survival and proliferation. researchgate.net Broad-spectrum, including breast, prostate, lung, and ovarian cancers. nih.gov
Endoplasmic Reticulum (ER) Stress & Unfolded Protein Response (UPR) Causes an accumulation of misfolded proteins in the ER, triggering the UPR which can lead to cell cycle arrest and apoptosis. nih.govresearchgate.net Lung, ovarian, breast cancers, and liposarcomas. researchgate.net
Induction of Apoptosis Triggers programmed cell death through various means, including upregulation of pro-apoptotic proteins like Bax and death receptors like DR5. nih.govnih.gov Meningioma, renal cancer, ovarian cancer, and cervical cancer. nih.gov
Induction of Autophagy Induces a cellular self-degradation process that can, under certain conditions, lead to cell death. nih.gov Broad-spectrum activity observed in multiple cancer cell lines. nih.gov
Proteasome Inhibition Can inhibit the proteasome, a cellular complex that degrades proteins, leading to an accumulation of proteins that can trigger cell death. nih.gov Multiple myeloma and acute myeloid leukemia. nih.gov
Cell Cycle Arrest Halts the progression of the cell cycle, often at the G1 phase, by modulating the expression of regulatory proteins like p21. nih.gov Liposarcoma, fibrosarcoma, and cervical cancer. nih.gov

Molecular and Cellular Mechanisms of Nelfinavir Action in Non Viral Pathologies

Influence of Nelfinavir on Key Cellular Signaling Pathways

Regulation of MAPK, JNK, and NF-κB Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are fundamental signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. nih.govabcam.comcreative-diagnostics.comspandidos-publications.comscienceopen.com In mammals, three main MAPK families are recognized: Extracellular-signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38/stress-activated protein kinases (SAPKs). nih.govabcam.comscienceopen.com Each MAPK pathway typically involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the terminal MAPK. creative-diagnostics.comscienceopen.com

This compound has been shown to influence these pathways. It can reduce the phosphorylation of MAPKs, including ERK, in various cellular contexts. plos.orgnih.govresearchgate.net For instance, in human monocyte-derived macrophages, this compound treatment decreased the phosphorylation of MAPKs, contributing to its anti-inflammatory effects. nih.govresearchgate.net Furthermore, this compound's predicted off-target bindings to various protein kinases are hypothesized to regulate cancer pathways such as MAPK and JNK. plos.org

The JNK pathway, a subfamily of MAPKs, is activated by diverse environmental stresses, inflammatory cytokines, and growth factors, playing critical roles in apoptosis, inflammation, and cell cycle regulation. nih.govabcam.comnih.govpaulogentil.comanygenes.com this compound's impact on the JNK pathway has been observed, particularly in the context of endoplasmic reticulum (ER) stress. For example, this compound treatment has been found to stimulate c-Jun protein expression, a key component of the JNK/AP-1 pathway, which is involved in the transcriptional regulation of stress response genes. scienceopen.com

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, also playing a role in cell survival and proliferation. abcam.comashpublications.orgjci.org The NF-κB family consists of five transcription factors: p50, p52, RelA (p65), c-Rel, and RelB, which form homo- and heterodimers to modulate gene expression. abcam.comashpublications.orgjci.orgmdpi.comunibo.it Activation of the NF-κB pathway typically involves the IκB kinases (IKKs) phosphorylating inhibitory IκB proteins, leading to their degradation and subsequent nuclear translocation of NF-κB dimers. researchgate.netabcam.comashpublications.orgjci.org Research findings regarding this compound's modulation of NF-κB are varied and context-dependent. While one study in human monocyte-derived macrophages indicated that this compound failed to modulate NF-κB activity, nih.gov another study demonstrated that this compound stimulated NF-κB protein expression and activity in SARS-CoV-2 infected cells, linking it to ER stress and MAPK signaling. scienceopen.com

Table 1: this compound's Reported Modulation of MAPK, JNK, and NF-κB Pathways

Pathway ComponentEffect of this compoundContext/MechanismReference
MAPKs (general)Reduced phosphorylationAnti-inflammatory effects in macrophages nih.govresearchgate.net
ERKReduced phosphorylationDownregulation of cancer pathways plos.orgnih.gov
JNK/c-JunStimulated c-Jun expressionER stress response, anti-inflammatory function scienceopen.com
NF-κBFailed to modulate (in macrophages)Independent of antiviral activity nih.gov
NF-κBStimulated expression/activity (in SARS-CoV-2 infected cells)ER stress, MAPK signaling interaction scienceopen.com

Impact on IGF-1R Signaling

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical network involved in cell proliferation, survival, and growth. researchgate.netuniprot.orgnih.gov IGF-1R is a receptor tyrosine kinase that, upon ligand binding (primarily IGF-1), undergoes autophosphorylation and phosphorylates various intracellular adapter proteins, including insulin-receptor substrates (IRS1/2) and Shc. researchgate.netuniprot.orgnih.gov This activation leads to the engagement of two main downstream signaling pathways: the PI3K-AKT/PKB pathway and the Ras-MAPK pathway. researchgate.netuniprot.orgnih.gov Activation of the PI3K-AKT pathway inhibits apoptosis and stimulates protein synthesis, while the Ras-MAPK pathway enhances mitogenic effects and cell survival. researchgate.netuniprot.org

This compound has been shown to significantly impact IGF-1R signaling. Research indicates that this compound can inhibit the activation of IGF-1R and its downstream Akt signaling. plos.orgtandfonline.comresearchgate.net This inhibition is consistent with this compound's observed anti-cancer effects, as the IGF-1R pathway is often hyperactive in various malignancies, promoting uncontrolled cell growth and survival. plos.orguniprot.orgnih.gov The ability of this compound to block growth factor receptor activation, including IGF-1R, suggests that it can compete with endogenous growth factors, thereby attenuating their pro-survival and proliferative signals. plos.orgtandfonline.com

Table 2: this compound's Impact on IGF-1R Signaling

Pathway ComponentEffect of this compoundConsequence/MechanismReference
IGF-1R ActivationInhibitionAttenuation of growth factor-induced signaling plos.orgtandfonline.comresearchgate.net
Downstream AktDecreased activationInhibition of cell proliferation and survival plos.orgtandfonline.com

This compound's Effects on Cellular Homeostasis and Fate

This compound's influence extends to fundamental cellular processes, including cell cycle progression and the induction of various cell death modalities, contributing to its therapeutic potential in non-viral contexts.

Mechanisms of Cell Cycle Arrest

The cell cycle is a tightly regulated process controlled by checkpoints that ensure proper cell division. libretexts.orgkhanacademy.org Key regulators of this process are cyclins and cyclin-dependent kinases (CDKs), whose coordinated activity drives progression through different cell cycle phases. libretexts.orgkhanacademy.orgnih.govwikipedia.org

Cyclins are regulatory proteins whose levels fluctuate predictably throughout the cell cycle, while CDKs are serine/threonine kinases that become active upon binding to cyclins. libretexts.orgkhanacademy.orgnih.govwikipedia.org The activated cyclin-CDK complexes phosphorylate target proteins, thereby advancing the cell through specific cell cycle phases (G1, S, G2, M). libretexts.orgkhanacademy.orgnih.gov For instance, CDK1, CDK2, CDK3, CDK4, and CDK6 are directly involved in regulating cell cycle transitions. nih.govwikipedia.org

This compound has been shown to induce cell cycle arrest, suggesting its involvement in the regulation of cyclins and CDKs. mdpi.comresearchgate.net While specific detailed findings on this compound's direct modulation of individual cyclins and CDKs are less extensively documented in the provided search results, its ability to cause cell cycle arrest implies an upstream or direct interference with the cyclin-CDK machinery. The effects of this compound on the cell cycle are often observed as an early event during treatment, preceding the induction of cell death pathways. mdpi.com

Cell cycle inhibitors, such as p21 and p53, play crucial roles in negatively regulating cell cycle progression, often in response to cellular stress or DNA damage. libretexts.orgspandidos-publications.comnih.govahajournals.org The p21 protein (also known as WAF1/CIP1 or CDKN1A) is a universal cell cycle inhibitor, directly controlled by the tumor suppressor protein p53. spandidos-publications.comnih.govahajournals.orgembopress.org When cells experience DNA damage, p53 accumulates and activates the transcription of p21, which then inhibits the activity of cyclin-CDK complexes, leading to cell cycle arrest, particularly at the G1/S phase checkpoint. spandidos-publications.comnih.govahajournals.orgtandfonline.com Beyond inhibiting cyclin-CDK complexes, p21 can also negatively regulate the cell cycle by binding to and inhibiting the DNA polymerase δ cofactor, PCNA. ahajournals.org

Table 3: this compound's Effects on Cell Cycle and Inhibitors

Mechanism/ProteinEffect of this compoundConsequenceReference
Cell Cycle ArrestInducedPrecedes cell death pathways, specific to cancer cell type mdpi.comresearchgate.net
p21/p53Implied modulationContributes to cell cycle arrest (indirect evidence from overall effect) mdpi.comspandidos-publications.comnih.govahajournals.orgembopress.orgtandfonline.com

Induction of Cell Death Modalities

This compound is known to induce various forms of cell death in cancer cells, highlighting its potent anti-cancer properties. These modalities include caspase-dependent apoptosis, non-apoptotic cell death, and autophagy, often linked to the induction of endoplasmic reticulum (ER) stress. tandfonline.commdpi.comresearchgate.nettandfonline.comnih.govresearchgate.net

This compound triggers typical cell death by activating caspases, such as caspase-3, -4, -8, and -9. mdpi.comtandfonline.com This caspase activation leads to the characteristic features of apoptosis. Beyond classical apoptosis, this compound also induces non-apoptotic cell death pathways. tandfonline.comtandfonline.com

A significant mechanism contributing to this compound's cell death-inducing effects is the induction of ER stress and the unfolded protein response (UPR). tandfonline.commdpi.comresearchgate.nettandfonline.comnih.gov this compound causes a sustained increase in ER stress markers, such as BiP and phospho-eIF-2α, which are associated with long-term inhibition of protein synthesis. researchgate.nettandfonline.com This ER stress can lead to a pro-apoptotic environment, signaled by increased ATF4 and CHOP, and an increased Bax/Bcl-2 ratio. researchgate.net

Furthermore, this compound induces autophagy, a cellular process involving the degradation and recycling of cellular components. tandfonline.comtandfonline.comnih.govresearchgate.net this compound may induce autophagy through multiple mechanisms, including mimicking nutrient starvation by blocking growth factor receptor signaling. tandfonline.comresearchgate.net The induction of autophagy can contribute to cell death or survival depending on the cellular context. tandfonline.com

This compound has also been shown to sensitize cancer cells to other death-inducing agents. For instance, it enhances the expression of TRAIL receptor (DR5) in p53 mutant glioblastoma cells, and when combined with TRAIL, it promotes potent transactivation of DR5, leading to significant cell death characterized by increased sub-G1 DNA content, caspase activation, and PARP cleavage. mdpi.comtandfonline.com This sensitization is mediated by ER stress-related transcription factors ATF4 and CHOP. mdpi.com

Table 4: this compound's Induction of Cell Death Modalities

Cell Death ModalityKey Mechanisms/Associated EventsReference
ApoptosisCaspase-dependent (e.g., caspase-3, -4, -8, -9 activation) tandfonline.commdpi.comtandfonline.com
Non-apoptotic deathObserved alongside apoptosis tandfonline.comtandfonline.com
ER StressIncreased BiP, phospho-eIF-2α, ATF4, CHOP; increased Bax/Bcl-2 ratio tandfonline.commdpi.comresearchgate.nettandfonline.comnih.gov
AutophagyMimicking nutrient starvation, blocking growth factor receptor signaling tandfonline.comtandfonline.comnih.govresearchgate.net
Sensitization to TRAILIncreased DR5 expression, mediated by ER stress factors ATF4 and CHOP mdpi.comtandfonline.com

Impact on Tumor Microenvironment and Angiogenesis

This compound plays a crucial role in modulating the tumor microenvironment by inhibiting abnormal angiogenesis, thereby improving oxygenation within tumor tissues and reducing the release of matrix metalloproteinases, which are critical for tumor invasion and metastasis. mesoscale.com

Downregulation of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF)

This compound has been demonstrated to decrease the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis. This reduction is attributed to a decrease in the phosphorylation of Akt and the transcription factor SP1, as well as a reduction in Hypoxia-Inducible Factor 1-alpha (HIF-1α). promega.dethermofisher.commdpi.comgenecards.orguniprot.org Both SP1 and HIF-1α are known to bind to the promoter region of VEGF and transactivate the gene. promega.de Studies have shown that this compound dramatically decreases VEGF mRNA expression and secretion under normoxic conditions. mdpi.com Functionally, this leads to a decrease in angiogenesis, as observed in in vivo Matrigel plug assays. thermofisher.comgenecards.org For instance, research in head and neck squamous cell carcinoma, lung cancer, and glioblastoma cells demonstrated reduced VEGF expression in response to this compound, which correlated with decreased angiogenesis in vivo. mesoscale.com Furthermore, this compound has been shown to downregulate basic Fibroblast Growth Factor (bFGF), another important pro-angiogenic factor. researchgate.net

Table 1: Impact of this compound on Angiogenic Factors

Target FactorEffect of this compoundMechanism/Associated FindingsResearch Context
VEGFDownregulationDecreased Akt phosphorylation, reduced SP1 binding to VEGF promoter, decreased HIF-1α translation. promega.dethermofisher.commdpi.comgenecards.orguniprot.orgHead and neck squamous cell carcinoma, lung cancer, glioblastoma cells; in vivo Matrigel plug assays. mesoscale.comthermofisher.commdpi.comgenecards.orguniprot.org
bFGFDownregulationContributes to decreased angiogenesis. researchgate.netGeneral anti-cancer mechanisms. researchgate.net

Inhibition of Matrix Metalloproteinases (MMP-2, MMP-9)

This compound has been observed to inhibit Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) activity. researchgate.net These enzymes are crucial modulators of tumor cell invasion and metastasis, as they facilitate the degradation of the extracellular matrix. promega.de Studies have indicated that HIV protease inhibitors, including this compound, have the potential to downregulate MMP-9 and MMP-2 in various cellular contexts, such as during adipocyte differentiation and in glioblastoma cells. promega.de Functionally, this inhibition has been associated with reduced cell migration, suggesting a role for this compound in impeding tumor progression and metastasis. promega.de

Table 2: Impact of this compound on Matrix Metalloproteinases

Target EnzymeEffect of this compoundMechanism/Associated FindingsResearch Context
MMP-2InhibitionDownregulation of enzyme activity. promega.deresearchgate.netNSCLC cells, glioblastoma cells. promega.de
MMP-9InhibitionDownregulation of enzyme activity. promega.deresearchgate.netAdipocyte differentiation, glioblastoma cells. promega.de

Other Identified Molecular Targets and Interactions

Beyond its impact on angiogenesis and the tumor microenvironment, this compound interacts with several other molecular targets, contributing to its broader anti-cancer profile. mesoscale.comresearchgate.net

Upregulation of TRAIL Receptor DR5 and Sensitization to TRAIL

This compound induces endoplasmic reticulum (ER) stress, a cellular condition that can trigger cell death. promega.de A significant consequence of this compound-induced ER stress is the upregulation of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) receptor DR5 (Death Receptor 5), and in some cases, DR4. This upregulation enhances the sensitivity of cancer cells to TRAIL-induced apoptosis. promega.de Research has shown that this compound increases DR5 mRNA and protein levels, a process mediated by ER stress-related transcription factors such as Activating Transcription Factor 4 (ATF4) and CCAAT/enhancer-binding protein homologous protein (CHOP). promega.de This sensitization has been observed in various cancer cell types, including ovarian, cervical, renal, and glioblastoma cells, even in those with p53 mutations, where DR5 upregulation is typically challenging. promega.de

Table 3: this compound's Modulation of TRAIL Pathway

TargetEffect of this compoundMechanism/Associated FindingsResearch Context
DR5UpregulationInduction of ER stress, mediated by ATF4 and CHOP. promega.deOvarian, cervical, renal, and glioblastoma cancer cells. promega.de
TRAILSensitizationIncreased DR5 expression, leading to enhanced TRAIL-induced apoptosis. promega.deVarious cancer cell lines. promega.de

Interaction with Heat Shock Protein 90 (HSP90)

This compound has been identified as an inhibitor of Heat Shock Protein 90 (HSP90) function through a novel mechanism. HSP90 is a molecular chaperone critical for the stability and function of numerous oncogenic signaling proteins, often referred to as "client proteins." Studies have shown that this compound can dissociate the interaction between HSP90 and its client proteins, such as HER2 and Akt, leading to their downregulation. promega.de This effect has been observed in HER2-positive breast cancer cells, where this compound selectively inhibits their growth. Furthermore, this compound has been shown to induce the degradation of HSP90 client proteins, including RET kinase, in medullary thyroid cancer cells, suggesting its broad applicability in cancers where HSP90 client proteins are crucial for survival. Unlike other HSP90 inhibitors like geldanamycin, this compound exhibits a distinct mode of action, altering the stability and proteolytic profile of HSP90.

Table 4: this compound's Interaction with HSP90

TargetEffect of this compoundMechanism/Associated FindingsResearch Context
HSP90InhibitionNovel mechanism, dissociates HSP90-client protein interaction, alters HSP90 stability/proteolytic profile. promega.deHER2-positive breast cancer cells, medullary thyroid cancer cells. promega.de
Client Proteins (e.g., HER2, Akt, RET)Downregulation/DegradationIndirect effect via HSP90 inhibition. promega.deVarious cancer cell lines. promega.de

Modulation of Fatty Acid Synthase (FAS)

Table 5: this compound's Modulation of Fatty Acid Synthase

TargetEffect of this compoundMechanism/Associated FindingsResearch Context
FASModulation/InhibitionLinked to decreased cellular ATP and ER stress. researchgate.netGeneral anti-cancer mechanisms. researchgate.net

Antiviral Activity and Mechanisms of Nelfinavir Resistance in Hiv 1

Inhibition of HIV-1 Protease: Detailed Mechanism of Action

HIV-1 protease is a retroviral aspartyl protease, an enzyme critical for the viral life cycle nih.govwikipedia.org. This enzyme functions as a symmetric homodimer, with each subunit comprising 99 amino acids nih.govmdpi.comrcsb.org. The active site, located at the dimer interface, contains a catalytic triad (B1167595) of Asp-Thr-Gly (Asp25, Thr26, and Gly27) from each monomer nih.govwikipedia.orgmdpi.com. HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins, specifically Gag and Gag-Pol, at multiple specific sites into smaller, functional proteins drugbank.comnih.govwikipedia.orgrcsb.org. This proteolytic cleavage is essential for the maturation of HIV virions into infectious particles drugbank.comnih.govfda.gov. Without the proper functioning of HIV-1 protease, HIV virions remain immature and non-infectious drugbank.comwikipedia.orgrcsb.org.

Competitive Binding to the Protease Active Site

Nelfinavir acts as a competitive inhibitor of HIV-1 protease wikipedia.orgdrugbank.compatsnap.comresearchgate.net. Its mechanism involves reversibly binding to the active site of the enzyme, thereby competing with the natural polyprotein substrates for access to this site drugbank.compatsnap.com. The rational design of this compound, as a peptidomimetic, was based on the amino acid sequence recognized by the HIV aspartyl protease, aiming to achieve tight competitive binding at the enzyme's active site wikipedia.orgmdpi.comresearchgate.net. This compound is designed to bind tightly and is not cleaved by the protease due to the presence of a hydroxyl group in its structure, mimicking a transition state intermediate, unlike the keto group found in cleavable amino acid residues wikipedia.org. This precise mode of binding contributes to its inhibitory action wikipedia.org.

Molecular Basis of this compound Resistance in HIV-1

The emergence of drug resistance in HIV-1 protease is a significant challenge to the long-term efficacy of this compound and other protease inhibitors researchgate.netbiorxiv.orgasm.org. HIV-1 can develop resistance through mutations in its protease gene, which can alter the enzyme's affinity for the drug while maintaining, to some extent, its catalytic activity for natural substrates researchgate.netbiorxiv.org.

Primary and Secondary Protease Mutations Conferring Resistance

Resistance to this compound is primarily conferred by specific mutations within the HIV-1 protease gene. These mutations are categorized as primary or major resistance mutations and secondary or minor mutations asm.orgnih.gov. Primary mutations directly impact drug susceptibility, while secondary mutations often occur in conjunction with primary mutations and can modulate the level of resistance or restore viral fitness biorxiv.orgasm.orgnih.gov.

Several key mutations in HIV-1 protease are associated with this compound resistance:

D30N : This is a unique and frequently observed primary resistance mutation exclusively selected by this compound biorxiv.orgasm.orgscielo.brcabidigitallibrary.org. The D30N mutation, where aspartic acid (D) at codon 30 is replaced by asparagine (N), can lead to a significant reduction in this compound's binding affinity biorxiv.org. Structural analysis indicates that this mutation alters a crucial hydrogen bond between the drug and the enzyme's 30th residue, contributing to reduced affinity and drug resistance biorxiv.org. While conferring high resistance to this compound, D30N often does not lead to cross-resistance to most other protease inhibitors and can even increase susceptibility to some, such as saquinavir (B1662171) and amprenavir (B1666020) biorxiv.orgasm.orgscielo.brcabidigitallibrary.org. However, it can also significantly reduce the catalytic activity of HIV-1 protease, leading to impaired viral fitness biorxiv.orgnih.gov.

L90M : This is another primary resistance mutation associated with this compound resistance, though it is also involved in resistance to other PIs like indinavir (B1671876) and saquinavir asm.orgnih.gov. The L90M mutation (leucine (L) to methionine (M) at codon 90) is less specific to this compound compared to D30N asm.org. The co-occurrence of D30N and L90M is rare, suggesting an exclusive relationship in their evolutionary selection pathways scielo.brnih.gov.

V82A/F/S/T : Mutations at codon 82 (valine (V) to alanine (B10760859) (A), phenylalanine (F), serine (S), or threonine (T)) are primary resistance mutations that contribute to resistance to multiple PIs, including this compound asm.orgnih.govcabidigitallibrary.org.

I84V : This mutation (isoleucine (I) to valine (V) at codon 84) is also a primary resistance mutation that can confer resistance to this compound and other PIs asm.orgnih.gov.

Table 1: Key Primary HIV-1 Protease Mutations Conferring this compound Resistance

MutationAmino Acid ChangePrimary Drug AssociationImpact on this compound SusceptibilityCross-ResistanceImpact on Viral Fitness
D30NAspartic Acid to AsparagineThis compound (exclusive) biorxiv.orgasm.orgscielo.brHigh resistance (~14-39 fold decrease in susceptibility) biorxiv.orghivclinic.caGenerally none, may increase susceptibility to others (e.g., saquinavir, amprenavir) biorxiv.orgasm.orgscielo.brSignificantly reduced catalytic activity and viral fitness biorxiv.orgnih.gov
L90MLeucine to MethionineThis compound, Saquinavir, Indinavir asm.orgnih.govResistance asm.orgYes, to several PIs asm.orgnih.govLess significant impairment than D30N nih.gov
V82A/F/S/TValine to Alanine/Phenylalanine/Serine/ThreonineMultiple PIs (e.g., Indinavir, Ritonavir, Lopinavir, this compound, Saquinavir) asm.orgnih.govcabidigitallibrary.orgContributes to resistance asm.orgcabidigitallibrary.orgYes, to multiple PIs asm.orgnih.govcabidigitallibrary.org-
I84VIsoleucine to ValineMultiple PIs (e.g., Indinavir, Lopinavir, this compound) asm.orgnih.govResistance asm.orgYes, to multiple PIs asm.orgnih.gov-

In addition to primary mutations, a range of secondary or minor mutations can co-occur, influencing the level of this compound resistance and viral fitness biorxiv.orgasm.orgnih.gov. These mutations often occur outside the active site but can indirectly impact inhibitor binding and assist in enzyme fitness or stability nih.govacs.org. Examples of minor mutations associated with this compound resistance include M36I, M46I/L, I54V, A71V, V77I, and N88D/S biorxiv.orgasm.orghivclinic.ca.

The synergistic effects of these co-occurring mutations are crucial. While a single primary mutation might confer resistance, the accumulation of multiple mutations, both primary and secondary, can lead to higher levels of resistance and may restore viral replication capacity that might be compromised by primary resistance mutations alone biorxiv.orghivclinic.caplos.org. For instance, the N88D mutation, when present in a D30N background, can neutralize the increased susceptibility to saquinavir and amprenavir caused by D30N alone scielo.br. Studies have shown that mutations in the flexible flaps or even distal regions of the protease can affect flap dynamics, thereby influencing PI binding callutheran.edunih.govplos.org. This complex interplay of mutations allows the virus to evade inhibitors while maintaining its replicative capacity biorxiv.orgplos.org.

Table 2: Examples of Co-occurring Minor HIV-1 Protease Mutations Associated with this compound Resistance

MutationAmino Acid ChangeLocationRole in ResistanceSynergistic Effects
M36IMethionine to IsoleucineMinor biorxiv.orgasm.orghivclinic.caModulates resistance biorxiv.orgasm.orgCan influence drug susceptibility depending on viral subtype asm.org
M46I/LMethionine to Isoleucine/LeucineMinor biorxiv.orgasm.orghivclinic.caContributes to resistance biorxiv.orgasm.orgCan be part of clusters affecting multiple PIs plos.org
I54VIsoleucine to ValineMinor biorxiv.orgasm.orghivclinic.caContributes to resistance biorxiv.orgasm.orgCan be an accessory mutation for various PIs plos.org
A71VAlanine to ValineMinor asm.orghivclinic.caModulates resistance asm.orgCan help restore replicative capacity asm.org
V77IValine to IsoleucineMinor asm.orghivclinic.canih.govCauses this compound resistance nih.govCan co-occur with other mutations like L33F and K20T, affecting binding affinity and flexibility nih.gov
N88D/SAsparagine to Aspartic Acid/SerineMinor asm.orgscielo.brhivclinic.caContributes to resistance asm.orgN88D in D30N background can neutralize hypersusceptibility to other PIs scielo.br

Pharmacokinetic and Pharmacodynamic Variability in Nelfinavir Research

Factors Influencing Nelfinavir Bioavailability and Systemic Exposure

This compound's oral bioavailability is notably variable, ranging from 20% to 80% in adults. A significant factor influencing its bioavailability and systemic exposure is the presence of food. Administration of this compound with a meal or light snack can increase its exposure (area under the curve, AUC) by two to five times and reduce pharmacokinetic variability compared to administration in a fasted state. hiv.govdrugs.comhivclinic.ca

The apparent volume of distribution for this compound following oral administration ranges from 2 to 7 L/kg, and it is extensively protein-bound in serum, with over 98% binding. hivclinic.cafda.govdrugbank.comwikipedia.org The 625 mg tablets of this compound are not bioequivalent to the 250 mg tablets, with the 625 mg tablets yielding a 24% higher AUC when given with food. drugs.comhivclinic.ca

In pediatric patients, this compound plasma exposure can be even more unpredictable than in adults. This is partly due to an increased clearance observed in children and potential difficulties in ensuring consistent food intake with the medication. hiv.gov Pregnancy can also affect this compound pharmacokinetics, with pregnant women showing lower this compound plasma concentrations, suggesting an increase in hepatic CYP3A activity during pregnancy that can lead to reduced bioavailability. asm.orgresearchgate.net

Role of Cytochrome P450 Enzymes (CYP3A, CYP2C19) in this compound Metabolism

This compound is primarily metabolized in the liver by multiple cytochrome P450 (CYP) isoenzymes, with CYP3A4 and CYP2C19 being the predominant enzymes involved in humans. hiv.govdrugs.comhivclinic.cafda.govdrugbank.comwikipedia.orgeuropa.eu Unchanged this compound constitutes a significant portion (82-86%) of the total plasma radioactivity after a single oral dose. fda.govdrugbank.com

This compound is also an inhibitor of CYP3A4. hiv.govdrugs.comhivclinic.cafda.govdrugbank.comeuropa.euhres.cakegg.jp In vitro data suggest that this compound is unlikely to inhibit other CYP isoforms, such as CYP2C19, CYP2D6, CYP2C9, CYP1A2, and CYP2E1, at therapeutic concentrations. drugs.comfda.goveuropa.euhres.canih.gov However, at supratherapeutic concentrations, this compound has been shown to competitively inhibit CYP2D6, CYP2C19, and CYP1A2. nih.gov The inhibition of CYP3A4 by this compound appears to be NADPH-dependent, suggesting the involvement of a transient metabolic intermediate or stable metabolite that tightly, but reversibly, coordinates with the heme moiety of the P450 enzyme. nih.gov

Formation and Activity of Major Oxidative Metabolites (e.g., M8)

This compound is metabolized to one major and several minor oxidative metabolites. fda.govdrugbank.com The major oxidative metabolite is this compound hydroxy-tert-butylamide, commonly referred to as M8 (also known as AG1402). hiv.govhivclinic.caeuropa.eunih.govmdpi.comasm.org The formation of M8 is primarily catalyzed by the polymorphic cytochrome CYP2C19. asm.orgnih.govasm.orgroche-hiv.com Approximately half of the this compound drug is metabolized by CYP2C19 to M8. nih.gov

M8 possesses in vitro antiviral activity comparable to that of the parent drug, this compound. drugs.comhivclinic.cafda.govdrugbank.comasm.org At steady state, M8 circulates at appreciable levels in plasma, with its Cmax and Cmin ratios to this compound being approximately 0.43 and 0.34, respectively, and an AUC ratio of 0.39. asm.org The elimination of M8 is primarily mediated by CYP3A4. asm.orgmdpi.comasm.org The mean half-life of M8 is considerably shorter than that of this compound, typically around 0.44 hours, contributing to its parallel terminal decline with the parent drug. nih.gov

The table below summarizes the pharmacokinetic parameters for this compound and its M8 metabolite:

ParameterThis compound (Mean) [Unit]M8 Metabolite (Mean) [Unit]Source
Elimination Half-life3.5-5 hours0.44 hours hivclinic.cawikipedia.orgnih.gov
Protein Binding>98%~98% hivclinic.cadrugbank.comwikipedia.orgasm.org
Apparent Volume of Distribution2-7 L/kgN/A hivclinic.cafda.govdrugbank.com
Primary MetabolismCYP3A4, CYP2C19CYP3A4 hiv.govdrugs.comhivclinic.cafda.govdrugbank.comwikipedia.orgasm.orgeuropa.eumdpi.comroche-hiv.comasm.org
Formation EnzymeN/ACYP2C19 asm.orgnih.govasm.orgroche-hiv.com
Antiviral ActivityPotentComparable to parent drug drugs.comhivclinic.cafda.govdrugbank.comasm.org

Pharmacokinetic Variability and its Relationship to Therapeutic Outcomes

Low this compound drug exposure, particularly minimum plasma concentrations (Cmin) below 1.0 mcg/mL, has been associated with an increased risk of virologic failure in both children and adults. hiv.govnih.gov This highlights the importance of maintaining adequate drug levels to achieve therapeutic outcomes. Population pharmacokinetic studies have aimed to identify sources of variability to optimize this compound therapy. asm.orgnih.govasm.org

Interactions with Concomitant Pharmacological Agents

This compound has a significant potential for drug-drug interactions, primarily due to its metabolism by and inhibitory effects on cytochrome P450 enzymes. hiv.govdrugs.comwikipedia.org Careful review of a patient's medication profile is essential before administering this compound. hiv.gov

Effects on Cytochrome P450 Substrates and Inhibitors

This compound is a substrate for both CYP3A4 and CYP2C19. hiv.govdrugs.comhivclinic.cafda.govdrugbank.comwikipedia.org It is also a potent inhibitor of CYP3A4. hiv.govdrugs.comhivclinic.cafda.govdrugbank.comeuropa.euhres.cakegg.jpnih.govnih.gov Co-administration with drugs that are primarily metabolized by CYP3A4 can lead to increased plasma concentrations of these co-administered drugs, potentially increasing or prolonging their therapeutic and adverse effects. fda.goveuropa.euhres.ca

Conversely, potent inducers of CYP3A (e.g., rifampicin (B610482), phenobarbital, carbamazepine, St. John's wort) can significantly reduce this compound plasma concentrations, which may lead to a loss of virologic response and potential development of resistance. drugs.comeuropa.euwebmd.comdrugs.comaap.org Co-administration with rifampicin is contraindicated due to this reduction in this compound exposure. europa.eudrugs.comaap.org Omeprazole, a proton pump inhibitor, can also reduce exposure to this compound and its active metabolite M8, potentially leading to loss of virologic response and resistance. europa.eu

This compound is unlikely to inhibit other CYP isoforms at therapeutic concentrations. drugs.comfda.goveuropa.euhres.canih.gov However, co-administration with inhibitors of CYP2C19 (e.g., fluconazole, fluoxetine) may reduce the conversion of this compound to its major active metabolite M8, leading to a concomitant increase in plasma this compound levels. europa.eu

Implications for Combination Therapies

The inhibitory effect of this compound on CYP3A4 has significant implications for combination therapies. Co-administration is contraindicated with agents that are CYP3A4 substrates and have narrow therapeutic windows, such as terfenadine, astemizole, cisapride, amiodarone, quinidine, ergot derivatives, pimozide, oral midazolam, and triazolam, due to the potential for serious and/or life-threatening reactions. drugs.comfda.goveuropa.euroche-hiv.comwebmd.comdrugs.comaap.orgmedscape.commayoclinic.org

For other CYP3A4 substrates, dose reduction or consideration of alternative medications may be required. For example, co-administration with simvastatin (B1681759) or lovastatin (B1675250) can result in significant increases in their plasma concentrations, necessitating alternatives like pravastatin (B1207561) or fluvastatin. europa.euwebmd.comdrugs.comaap.orgmedscape.com Sildenafil concentrations can also be substantially increased, leading to a higher risk of associated adverse events. europa.euwebmd.comaap.orgmedscape.com

This compound may also affect hormonal birth control containing ethinyl estradiol (B170435) or norethindrone, potentially reducing their efficacy. drugs.comwebmd.com Therefore, additional or alternative contraceptive methods should be considered. drugs.com

Computational and Structural Biology Studies of Nelfinavir

Computational Approaches for Off-Target Identification

The identification of off-targets is crucial for understanding the broader pharmacological profile of a drug, including potential side effects and opportunities for drug repositioning. nih.govnih.govfrontiersin.org Computational methods have been instrumental in predicting the unintended binding partners of Nelfinavir.

One effective computational strategy for identifying off-targets is the structural proteome-wide ligand binding site comparison. This method involves systematically comparing the three-dimensional structure of this compound's binding pocket in HIV-1 protease with the binding sites of a vast number of human proteins. nih.gov By identifying proteins with structurally similar binding pockets, it is possible to predict potential off-target interactions.

A systematic computational analysis was performed to uncover potential structural similarities between the this compound-binding site of HIV-1 protease and a database of 5,985 protein entries. nih.gov This large-scale screening identified 126 potential binding partners for this compound, a significant portion of which were protein kinases. nih.gov This approach has been highlighted as a valuable tool for understanding the polypharmacology of drugs like this compound and for drug repositioning efforts. nih.gov

Once potential off-targets are identified, molecular docking and binding free energy calculations are employed to predict the binding affinity and mode of interaction between this compound and the putative off-target protein. Molecular docking simulates the preferred orientation of a ligand when bound to a receptor, while binding free energy calculations provide a quantitative estimate of the binding strength. mjbas.comresearchgate.net

These methods have been used to investigate the interaction of this compound with various proteins. For example, docking studies have been used to compare the binding affinity of modified and unmodified this compound to its target protease. mjbas.com Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energies, providing a more refined prediction of binding affinity. nih.govresearchgate.netnih.gov For instance, the binding free energy of this compound with the 2019-nCoV main protease was calculated to be -24.69 ± 0.52 kcal/mol using the MM/GBSA method. researchgate.net

Method Description Application to this compound Key Findings
Molecular Docking Predicts the preferred orientation and conformation of a ligand within a protein's binding site.Used to study the interaction of this compound with HIV-1 protease and potential off-targets. mjbas.commdpi.commdpi.comModified this compound showed a higher binding affinity (-10.1 kcal/mol) compared to the unmodified ligand (-10 kcal/mol) for HIV protease. mjbas.com
MM-GBSA A method to calculate the binding free energy of a ligand to a protein.Employed to quantify the binding affinity of this compound to its targets and off-targets. nih.govresearchgate.netnih.govmdpi.comThe binding free energy of this compound with wild-type HIV-1 protease was calculated as -38.9 Kcal/mol. nih.gov

Molecular Dynamics Simulations in this compound Research

Molecular dynamics (MD) simulations are a powerful computational tool that provides detailed insights into the time-dependent behavior of molecular systems. nih.govmdpi.comyoutube.com By simulating the movements and interactions of atoms and molecules over time, MD simulations can reveal crucial information about ligand-protein interactions, conformational changes, and the molecular basis of drug resistance.

MD simulations have been extensively used to study the dynamic interactions between this compound and its target proteins. These simulations can reveal how the protein's conformation changes upon ligand binding and identify the key amino acid residues involved in the interaction. For instance, MD simulations have been used to study the interaction mechanism of this compound with the main protease of SARS-CoV-2, revealing interactions with catalytic residues like His41 and other key amino acids. mdpi.com

These simulations provide a dynamic picture that complements the static view offered by molecular docking. By observing the trajectory of the this compound-protein complex over time, researchers can understand the stability of the binding and the flexibility of both the ligand and the protein.

A critical application of MD simulations in this compound research is the investigation of drug resistance mechanisms. rsc.orgnih.gov Mutations in the HIV-1 protease can lead to reduced binding affinity of this compound, rendering the drug less effective. MD simulations can elucidate the structural and energetic consequences of these mutations.

Studies have used MD simulations to investigate the effects of specific mutations, such as D30N and V77I, on this compound resistance. nih.govnih.gov These simulations have shown that mutations can alter the volume and shape of the active site, leading to weaker binding of the inhibitor. rsc.orgresearchgate.net For example, the V77I mutation, along with co-occurring mutations, was found to increase the flexibility and flap separation of the protease, which may explain the decreased binding affinity of this compound. nih.gov Furthermore, energy decomposition analysis from these simulations can pinpoint the specific interactions that are weakened by the mutation, often showing a decrease in van der Waals interactions as a primary driver of resistance. rsc.orgresearchgate.net

Mutation Effect on HIV-1 Protease Impact on this compound Binding Computational Method
G48T/L89M Increased volume of the inner active site and more curling of the flap tips. rsc.orgresearchgate.netWeaker binding due to a decrease in van der Waals interactions. rsc.orgresearchgate.netMolecular Dynamics Simulations, MM-PBSA, Solvated Interaction Energy (SIE) Analysis rsc.org
D30N Facilitates conformational changes in subtype B protease but not in subtype C. nih.govAltered hydrophobic/van der Waals contacts, contributing to resistance. nih.govMolecular Dynamics Simulations nih.gov
V77I-L33F (DBM) Increased flexibility and greater flap separation. Increased binding site cavity volume. nih.govDecreased binding affinity (Glide XP docking score: -8.0 Kcal/mol). nih.govMolecular Dynamics Simulations, MM-GBSA nih.gov
N88S Causes resistance by reducing interactions between the protease and this compound. acs.orgConfers resistance despite being a non-active site mutation. acs.orgMolecular Dynamics Simulations acs.org

Identification of Putative Human Off-Targets (e.g., Protein Kinases, EGFR, Akt)

Computational studies have successfully identified several putative human off-targets for this compound, many of which are protein kinases involved in critical cellular signaling pathways. nih.govplos.org These findings provide a molecular basis for the observed anti-cancer effects of this compound.

In-depth computational ligand-binding studies have pointed to the Epidermal Growth Factor Receptor (EGFR) and the cytosolic protein kinase B (Akt) as likely off-targets of this compound. nih.gov Further computational and experimental work has suggested that this compound can inhibit multiple members of the protein kinase-like superfamily, which are involved in regulating processes vital for cancer development and metastasis. plos.org The inhibition of these kinases, particularly those upstream of the PI3K/Akt pathway, is thought to contribute to this compound's anti-cancer activity. plos.orgcapes.gov.br Combined treatment with ER stressors has been shown to cooperatively inhibit the maturation and phosphorylation of receptor protein tyrosine kinases like c-MET and EGFR. nih.gov

Putative Off-Target Family Relevance Supporting Evidence
Protein Kinases KinaseInvolved in cell signaling, proliferation, and survival. plos.orgA high percentage of potential this compound binding partners identified through structural comparisons were protein kinases. nih.gov
EGFR Receptor Tyrosine KinaseKey regulator of cell growth and differentiation; often dysregulated in cancer. nih.govnih.govIdentified as a likely off-target through in-depth computational ligand-binding studies. nih.gov
Akt Serine/Threonine KinaseCentral node in signaling pathways promoting cell survival and growth. nih.govnih.govPredicted as a likely off-target by computational analysis. nih.gov

Design of Novel this compound Variants with Enhanced Efficacy or Specificity

The development of drug resistance in HIV-1 remains a significant challenge in antiviral therapy. As a potent HIV-1 protease inhibitor, this compound has been the subject of extensive research aimed at designing novel variants with improved efficacy against wild-type and resistant strains of the virus, as well as enhanced specificity. Computational and structural biology studies have been instrumental in guiding the rational design of these next-generation inhibitors.

Researchers have employed computational tools to design new this compound variants with a greater affinity for HIV-1 protease. nih.govresearchgate.net By introducing strategic modifications to the this compound structure, these studies aim to optimize interactions with the most conserved amino acids within the protease's binding pocket. nih.govresearchgate.net This approach is intended to not only increase the potency of the inhibitors but also to make them less susceptible to resistance mutations. nih.govresearchgate.net

One such computational study resulted in the design of three new this compound variants. nih.govresearchgate.net Through minimization and molecular dynamics simulations, the behavior of these new inhibitors in complex with HIV-1 protease was analyzed. nih.govresearchgate.net The binding free energy calculations for these complexes indicated a greater inhibitory efficiency for the newly designed molecules compared to the parent this compound compound. nih.gov

Structural biology has provided critical insights into the molecular mechanisms of this compound resistance, which in turn informs the design of more effective variants. nih.govrcsb.org For instance, studies on non-active site mutations, such as V77I in the HIV-1 protease, have revealed how these mutations can lead to resistance against this compound. nih.gov Understanding these structural changes allows for the design of inhibitors that can overcome such resistance mechanisms.

Furthermore, crystal structure analyses of HIV-1 protease in complex with this compound have been crucial in understanding the interactions between the drug and its target. rcsb.org These studies have shown that while inhibitors like this compound form similar interactions with the active site residues of different HIV subtypes, natural polymorphisms can alter the conformation of outer loops of the protease. rcsb.org This knowledge is vital for designing variants with broader activity against different viral strains.

A key strategy in the design of novel protease inhibitors, including this compound variants, is to enhance their interactions with the S2 subsite of the protease. mdpi.com One approach has been the incorporation of phenols or polyphenols into the P2 ligand of the inhibitor to promote the formation of hydrogen bonds with the backbone atoms of this subsite. mdpi.com This has led to the development of inhibitors with potent activity against multidrug-resistant HIV-1 variants. mdpi.com

The following table summarizes key research findings related to the design of novel this compound variants:

Study Focus Key Findings Methodology Implication for Variant Design
Enhanced Affinity VariantsDesign of three new variants with greater affinity for HIV-1 Protease than this compound. nih.govresearchgate.netComputational tools, minimization, and molecular dynamics simulations. nih.govresearchgate.netRational modifications can optimize affinity to conserved amino acids, increasing inhibitor efficiency. nih.govresearchgate.net
Overcoming ResistanceStructural analysis of non-active site mutations (e.g., V77I) causing this compound resistance. nih.govMolecular dynamics simulations. nih.govUnderstanding resistance mechanisms allows for the design of inhibitors that are less susceptible to such mutations. nih.gov
Broad-Spectrum ActivityStructural analyses of subtype C protease bound to this compound revealed alterations in outer loop positions. rcsb.orgX-ray crystallography. rcsb.orgKnowledge of structural differences between subtypes can guide the design of variants with broader antiviral activity. rcsb.org
Novel P2 LigandsDesign of inhibitors with phenols or polyphenols in the P2 ligand to enhance S2 subsite interactions. mdpi.comChemical synthesis and in vitro activity assays. mdpi.comPromoting hydrogen bond formation in the S2 subsite can lead to potent activity against multidrug-resistant variants. mdpi.com

Nelfinavir in Drug Repurposing Research and Preclinical Investigations

Nelfinavir as a Potential Anti-Cancer Agent

The exploration of this compound as an anti-cancer agent stems from observations of a reduced incidence of certain cancers in HIV-positive individuals receiving protease inhibitor-based therapies. anso.org.cn This has spurred a wealth of preclinical research to elucidate its tumor-inhibiting properties. These studies have demonstrated that this compound can impede cancer cell proliferation, induce cell death, and modulate key signaling pathways involved in tumorigenesis. researchgate.net

Preclinical Efficacy in Various Cancer Models

Preclinical studies have demonstrated the broad-spectrum anti-cancer activity of this compound across a variety of cancer types, both in cell cultures (in vitro) and in animal models (in vivo).

Multiple Myeloma: In preclinical multiple myeloma models, this compound has shown significant activity. researchgate.net It has been found to inhibit the proliferation of multiple myeloma cells and induce their death. nih.gov Furthermore, this compound has demonstrated the ability to re-sensitize myeloma cells that have become resistant to standard proteasome inhibitors. researchgate.net

Glioblastoma: this compound has been investigated for its potential in treating glioblastoma, an aggressive form of brain cancer. Preclinical work has shown that this compound can sensitize glioblastoma cells to radiation therapy. haematologica.org This suggests a potential role for this compound in combination with standard treatments for this challenging disease.

Ovarian Cancer: Research has indicated that this compound induces stress in the endoplasmic reticulum of ovarian cancer cells, leading to apoptosis (programmed cell death). wikipedia.org Studies have shown its effectiveness in high-grade serous ovarian cancer (HGSOC) cells, regardless of their sensitivity to platinum-based chemotherapy. nih.govnih.gov this compound was found to trigger a dose-dependent reduction in cell number and viability. nih.govnih.gov

Lung Cancer: In preclinical models of non-small cell lung cancer (NSCLC), this compound has been shown to inhibit tumor growth. It has demonstrated the ability to induce apoptosis and endoplasmic reticulum stress in lung cancer cells. nih.gov Studies have also explored its use in combination with other agents, showing enhanced anti-cancer effects. nih.gov For small-cell lung cancer (SCLC), this compound has been found to inhibit cell proliferation and induce cell death in vitro and to inhibit tumor growth in patient-derived xenograft models. researchgate.netaacrjournals.org

Breast Cancer: this compound has shown efficacy in preclinical models of breast cancer, including those that are resistant to standard therapies. nih.gov It has been identified as a selective inhibitor of HER2-positive breast cancer cells. nih.gov The anti-tumor activity of this compound in breast cancer cells is linked to the induction of oxidative stress and the downregulation of the Akt signaling pathway. researchgate.net

Hematologic Malignancies: Beyond multiple myeloma, the anti-cancer effects of this compound have been observed in other hematologic malignancies. anso.org.cn Preclinical data supports its potential in treating conditions such as acute myeloid leukemia and chronic lymphoid leukemia. anso.org.cn this compound appears to induce cell death in these cancer cells through various mechanisms, including apoptosis and autophagy. anso.org.cn

Preclinical Efficacy of this compound in Various Cancer Models

Cancer Model Key Preclinical Findings
Multiple Myeloma Inhibits proliferation and induces apoptosis. nih.gov Overcomes resistance to proteasome inhibitors. researchgate.net
Glioblastoma Sensitizes glioblastoma cells to radiation. haematologica.org
Ovarian Cancer Induces endoplasmic reticulum stress and apoptosis. wikipedia.org Effective in platinum-sensitive and -resistant cells. nih.govnih.gov
Lung Cancer Inhibits tumor growth in NSCLC and SCLC models. aacrjournals.org Induces apoptosis and ER stress. nih.gov
Breast Cancer Selective inhibitor of HER2-positive breast cancer cells. nih.gov Induces oxidative stress and downregulates Akt signaling. researchgate.net
Hematologic Malignancies Induces cell death in leukemia and lymphoma models. anso.org.cn

This compound in Combination with Chemo- and Radiotherapy

A significant area of preclinical research has focused on the synergistic effects of this compound when combined with conventional cancer treatments like chemotherapy and radiotherapy. The rationale behind this approach is to enhance the efficacy of standard therapies and potentially overcome treatment resistance.

Combination with Chemotherapy: Preclinical studies have shown that this compound can potentiate the cytotoxic effects of various chemotherapeutic agents across different cancer types. For instance, in non-small cell lung cancer, combining this compound with chloroquine (B1663885) enhanced the inhibition of cancer cell proliferation and increased apoptosis. In multiple myeloma, this compound has been shown to work synergistically with the proteasome inhibitor bortezomib (B1684674), enhancing its anti-cancer activity. mdpi.com

Combination with Radiotherapy: this compound has been identified as a potent radiosensitizer in preclinical models. nih.gov It has been shown to enhance the effects of radiation on tumor cells while potentially having a minimal impact on normal tissues. nih.gov This radiosensitizing effect is thought to be mediated, in part, by its ability to inhibit the PI3K/Akt signaling pathway, which is often associated with radioresistance. aacrjournals.org Preclinical studies in rectal cancer models have shown that this compound can increase tumor blood flow, which may improve oxygenation and thereby enhance the effectiveness of radiation therapy. ox.ac.uk This has led to clinical investigations of this compound in combination with radiotherapy for various cancers, including rectal cancer and glioblastoma. haematologica.orgnih.gov

Overcoming Proteasome Inhibitor Resistance in Cancer

Proteasome inhibitors are a crucial class of drugs used in the treatment of multiple myeloma. However, the development of resistance to these agents is a significant clinical challenge. Preclinical research has highlighted a promising role for this compound in overcoming this resistance.

Studies have shown that this compound can re-sensitize proteasome inhibitor-resistant multiple myeloma cells to treatment. mdpi.com The mechanism behind this appears to be multifaceted. This compound has been shown to inhibit the chymotrypsin-like activity of the proteasome in multiple myeloma cells. nih.gov Furthermore, it has been demonstrated that this compound can inhibit the proteasome recovery pathway mediated by TCF11/Nrf1, which is a mechanism of resistance to proteasome inhibitors. mdpi.com By inhibiting this recovery pathway, this compound potentiates the cytotoxic effects of proteasome inhibitors. mdpi.com The combination of this compound with proteasome inhibitors like bortezomib has shown synergistic effects in preclinical models of multiple myeloma and non-small cell lung cancer.

Mechanisms of Action in Cancer-Specific Contexts

The anti-cancer effects of this compound are attributed to its ability to modulate multiple cellular pathways. While some mechanisms are common across different cancer types, others appear to be more context-specific.

A primary mechanism of action is the induction of endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR) . researchgate.net This has been observed in a wide range of cancers, including lung, ovarian, and breast cancer. researchgate.net The accumulation of unfolded proteins triggers a stress response that can ultimately lead to apoptosis.

This compound is also a known inhibitor of the PI3K/Akt signaling pathway , a critical pathway for cell survival and proliferation that is often dysregulated in cancer. nih.gov By inhibiting this pathway, this compound can suppress tumor growth and induce cell death.

In the context of multiple myeloma , this compound's ability to inhibit the proteasome and interfere with the UPR is particularly relevant to its efficacy, especially in overcoming resistance to proteasome inhibitors. mdpi.com In HER2-positive breast cancer , this compound has been shown to function as a novel inhibitor of heat shock protein 90 (HSP90), a chaperone protein that is critical for the stability of HER2. nih.gov In small-cell lung cancer , this compound's anti-proliferative effects are associated with the inhibition of mTOR activation and the induction of the UPR. researchgate.net

Exploration of this compound for Other Pathological Conditions

The repurposing potential of this compound extends beyond oncology. Its inhibitory effects on viral proteases have led to investigations into its activity against a range of other viruses.

Potential Antiviral Activity against SARS-CoV-2 and other Viruses

Following the emergence of the COVID-19 pandemic, researchers began screening existing drugs for potential activity against the novel coronavirus, SARS-CoV-2. This compound emerged as a candidate due to its known antiviral properties.

SARS-CoV-2: In vitro studies demonstrated that this compound can inhibit the replication of SARS-CoV-2 in cell cultures. anso.org.cn The half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 was determined to be in the micromolar range, suggesting a potential therapeutic effect. anso.org.cn Computational studies predicted that this compound could be an inhibitor of the SARS-CoV-2 main protease. anso.org.cn Some preclinical studies in animal models, however, did not show a reduction in viral load in the lungs, although an improvement in lung pathology was observed. nih.gov Combination studies have suggested that this compound may have synergistic antiviral activity when combined with other agents like remdesivir. ntnu.no

Other Viruses: this compound has also been investigated for its activity against other viruses. It is known to inhibit the proteases of both HIV-1 and HIV-2. wikipedia.org Preclinical research has also suggested that this compound may inhibit the maturation and export of herpes simplex virus 1 and Kaposi's sarcoma-associated herpesvirus. wikipedia.org

Antiviral Activity of this compound

Virus Key Preclinical Findings
SARS-CoV-2 In vitro inhibition of viral replication. anso.org.cn Potential inhibitor of the main protease. anso.org.cn Synergistic effects with remdesivir. ntnu.no
HIV-1 and HIV-2 Inhibits viral proteases. wikipedia.org
Herpes Simplex Virus 1 May inhibit viral maturation and export. wikipedia.org
Kaposi's Sarcoma-Associated Herpesvirus May inhibit viral maturation and export. wikipedia.org

Neurological Applications (e.g., Blood-Brain Barrier Disruption)

This compound's potential applications in neurology, particularly concerning the blood-brain barrier (BBB), have been a subject of preclinical investigation. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. However, this barrier also restricts the entry of many potentially therapeutic drugs.

Research has shown that this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter protein that is highly expressed at the BBB. doi.orgnih.gov P-gp actively transports a wide variety of substrates, including this compound, out of the brain and back into the bloodstream, thereby limiting their CNS penetration. doi.org This mechanism is a significant hurdle for drugs intended to treat neurological conditions, including HIV-associated dementia, as it prevents them from reaching therapeutic concentrations within the brain. doi.org

Preclinical studies have explored the strategy of inhibiting P-gp to enhance the delivery of this compound to the brain. In a study involving nonhuman primates (cynomolgus monkeys), the co-administration of zosuquidar, a potent and selective P-gp inhibitor, with this compound led to a dramatic 146-fold increase in the distribution of this compound into the brain. doi.orgnih.gov This finding suggests that P-gp plays a crucial role in limiting this compound's access to the primate brain and that inhibiting this transporter can effectively overcome this limitation. doi.org

Interestingly, the same study found that while brain concentrations of this compound were significantly increased by P-gp inhibition, the concentrations in the cerebrospinal fluid (CSF) remained unaffected. doi.orgnih.gov This discrepancy underscores that CSF drug concentrations may not be a reliable surrogate for brain tissue concentrations, a critical consideration in the development of CNS-targeting therapies. doi.orgnih.gov

Another preclinical study in lactating rats also demonstrated the impact of P-gp inhibition on this compound's brain distribution. In this research, the administration of GF120918, a multidrug-resistant modulator that inhibits P-gp, resulted in a more than 19-fold increase in the brain-to-plasma ratio of this compound. nih.gov

These findings from preclinical models highlight a potential drug repurposing strategy where this compound's penetration into the CNS can be significantly enhanced through the inhibition of the P-glycoprotein transporter at the blood-brain barrier.

Interactive Data Table: Preclinical Studies on this compound and Blood-Brain Barrier Penetration

Study Subject P-gp Inhibitor Key Finding Reference
Nonhuman Primates (cynomolgus monkeys)Zosuquidar146-fold increase in this compound distribution into the brain. doi.orgnih.gov
Lactating RatsGF120918Over 19-fold increase in the brain-to-plasma ratio of this compound. nih.gov

Advanced Research Methodologies and Future Directions

Omics Technologies in Nelfinavir Research

Omics technologies provide a global view of biological systems, allowing researchers to identify this compound's interactions at the molecular level, including its effects on proteins, genes, and metabolic profiles.

Proteome-wide affinity purification is a powerful technique used to identify direct protein targets and interacting partners of this compound within a cellular context. Studies employing this methodology have revealed that this compound possesses multiple activity-specific binding partners. Many of these partners are embedded within the lipid bilayers of cellular organelles, specifically mitochondria and the endoplasmic reticulum. aacrjournals.orgnih.gov This suggests that this compound's mechanism of action involves direct interaction with membrane-associated proteins.

Furthermore, computational analyses have predicted a broader range of cellular targets for this compound. One such analysis identified 92 putative human off-targets, with the seven strongest binding affinities attributed to aspartyl proteases. nih.govplos.org Beyond proteases, this compound has been shown to directly target human DDI2, an inhibition that effectively blocks NFE2L1 proteolysis and enhances the cytotoxicity of other proteasome inhibitors in cancer cells. biorxiv.org Research also indicates that this compound can inhibit multiple members of the protein kinase-like superfamily, including key signaling molecules such as EGFR, ErbB2, ErbB4, Akt1, Akt2, and Akt3, contributing to its broad anti-cancer effects. plos.org Additionally, this compound has been observed to enhance the interaction between heat shock protein 70 (HSP70) and heat shock protein 90 (HSP90), suggesting HSP90 as another potential molecular target. researchgate.net

Table 1: Key Protein Targets and Interactors of this compound Identified by Proteome-Wide Approaches

Protein/Protein FamilyAssociated Cellular Process/PathwayReference
Membrane-embedded proteins (Mitochondria, ER)Lipid bilayer stress, mitochondrial respiration, vesicular transport aacrjournals.orgnih.gov
Aspartyl ProteasesDiverse cellular processes, potential off-targets nih.govplos.org
Human DDI2NFE2L1 proteolysis, proteasome synthesis biorxiv.org
Protein Kinase-like Superfamily (EGFR, ErbB2, ErbB4, Akt1, Akt2, Akt3)Cell proliferation, apoptosis, PI3K/Akt pathway, cancer progression plos.org
HSP90Protein folding, ER stress, Akt signaling researchgate.net

Genome-wide CRISPR/Cas9-based screening is a high-throughput genetic tool used to identify genes that modulate a cell's response to a drug, such as this compound. This methodology, often combined with proteome-wide affinity purification, helps pinpoint genetic contributors that influence this compound's cytotoxicity. aacrjournals.orgnih.govaacrjournals.orgresearchgate.net

A significant finding from such screens is the identification of ADIPOR2 (Adiponectin Receptor 2) as a gene whose sensitivity to this compound is dependent on its function. ADIPOR2 plays a crucial role in maintaining membrane fluidity by promoting fatty acid desaturation and their incorporation into phospholipids. aacrjournals.orgnih.govaacrjournals.org This suggests a direct link between cellular lipid metabolism and this compound's efficacy. CRISPR/Cas9 screens are instrumental in detecting genes essential for cell survival and those conferring drug resistance, offering insights into this compound's mechanism of action and potential resistance pathways. thno.org

Specifically, this compound treatment results in a notable increase in saturated fatty acids (SFA) within membrane phospholipids, including phosphatidylcholines (PC) and phosphatidylethanolamines (PE), while simultaneously decreasing monounsaturated fatty acids (MUFA). nih.gov The compound also modifies the composition of lipid droplets, leading to a decrease in cholesterol esters and an increase in triacylglycerols. nih.gov Global lipidomics analyses have further confirmed these effects, particularly on phosphatidylcholines and phosphatidylinositols, which are critical components of cellular membranes. nih.gov

These metabolic alterations are directly linked to this compound's cellular effects. Supplementation with exogenous fatty acids has been shown to prevent the this compound-induced disruption of mitochondrial metabolism and the activation of stress responses. aacrjournals.orgnih.govnih.gov Conversely, the depletion of fatty acids and cholesterol pools, for instance, by the drug Ezetimibe, demonstrates a synergistic anti-cancer activity with this compound in vitro. aacrjournals.orgnih.govnih.gov These findings collectively highlight that this compound induces lipid bilayer stress in cellular organelles, leading to metabolic rewiring and activation of the unfolded protein response, which are crucial for its broad anti-cancer activity. aacrjournals.orgnih.govnih.gov

Table 2: this compound's Effects on Lipid and Metabolic Profiles

Lipid/Metabolic ComponentObserved EffectConsequence/ImplicationReference
Lipid-rich membranesAltered fluidity and compositionDisrupted mitochondrial respiration, blocked vesicular transport, lipid bilayer stress aacrjournals.orgnih.govresearchgate.netnih.gov
Saturated Fatty Acids (SFA) in phospholipidsIncreasedAltered membrane composition nih.gov
Monounsaturated Fatty Acids (MUFA) in phospholipidsDecreasedAltered membrane composition nih.gov
Cholesterol Esters in lipid dropletsDecreasedAltered lipid droplet composition nih.gov
Triacylglycerols in lipid dropletsIncreasedAltered lipid droplet composition nih.gov
Phosphatidylcholines (PC) & Phosphatidylinositols (PI)Affected compositionCritical for membrane integrity and function nih.gov
Mitochondrial metabolismDisruptedMetabolic rewiring, stress response activation aacrjournals.orgnih.govnih.gov

In Vitro and In Vivo Model Systems for this compound Studies

To comprehensively evaluate this compound's biological activities, researchers utilize a range of model systems, from isolated cell lines to complex animal models, providing insights into its cellular and systemic effects.

Cell line-based assays are fundamental for initial screening and mechanistic studies of this compound. These assays have extensively demonstrated this compound's anti-cancer properties across a diverse panel of human cancer cell lines, including those derived from lung, breast, prostate, glioblastoma, pediatric leukemia, non-small cell lung cancer (NSCLC), small-cell lung cancer (SCLC), and multiple myeloma. nih.govmdpi.comdovepress.comnih.goviiarjournals.orgiiarjournals.org

Commonly employed assays include cell proliferation assays to measure growth inhibition, cell viability assays (such as the MTT assay) to quantify live cells, and immunofluorescence to visualize cellular components or viral antigens. iiarjournals.orgnih.govmdpi.combiorxiv.orgregenhealthsolutions.infonih.gov Through these methods, this compound has been shown to:

Inhibit cellular proliferation. mdpi.comdovepress.comiiarjournals.org

Induce various forms of cell death, including apoptosis and autophagy. nih.govresearchgate.netmdpi.comdovepress.comnih.goviiarjournals.orgiiarjournals.org

Trigger endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR). aacrjournals.orgnih.govnih.govresearchgate.netnih.govmdpi.comdovepress.comiiarjournals.orgiiarjournals.org

Interfere with crucial cell signaling pathways, notably the Akt and mTOR pathways. nih.govplos.orgresearchgate.netdovepress.comnih.goviiarjournals.org

Induce cell cycle arrest. mdpi.comdovepress.com

Exhibit cell type-dependent inhibition of proteasome activity. nih.govmdpi.com

Affect the replication of oncogenic herpesviruses, such as Kaposi sarcoma-associated herpesvirus and Epstein-Barr virus. nih.govnih.gov

Beyond cancer, this compound has also demonstrated antiviral activity in cell lines. For instance, it strongly inhibited the replication of SARS-CoV in Vero E6 cells, evidenced by a reduction in the cytopathic effect and decreased viral antigen expression detected by immunofluorescence. nih.govmdpi.combiorxiv.orgregenhealthsolutions.info

Animal models are critical for preclinical evaluation, providing a more complex biological context to assess this compound's efficacy and mechanisms in vivo. This compound has shown significant anti-tumor effects in various mouse xenograft models. researchgate.netmdpi.comiiarjournals.orgiiarjournals.orgresearchgate.net

In human NSCLC xenograft tumors, this compound treatment led to reduced tumor growth, which correlated with increased apoptosis and ER stress within the tumor tissue. iiarjournals.org It also inhibited the growth of SCLC patient-derived xenograft (PDX) mouse models. iiarjournals.org Furthermore, this compound exhibited therapeutic efficacy against T-cell acute lymphoblastic leukemia (T-ALL) in an SCL-LMO1 transgenic mouse model. researchgate.net Combined therapeutic approaches in animal models have also yielded promising results; for example, the combination of this compound and Bortezomib (B1684674) resulted in increased expression of key ER stress markers like CHOP and ATF4 in tumors derived from xenograft models of mTOR hyperactive cells. mdpi.com

Beyond oncology, this compound's potential has been explored in other disease models. In Echinococcus multilocularis PSC-infected BALB/c mice and immunodeficient mice, daily oral administration of this compound significantly reduced parasite burden (cyst weight), demonstrating its efficacy in an infectious disease model. nih.gov

Q & A

Q. What experimental models are commonly used to evaluate nelfinavir's anticancer efficacy, and how do they inform mechanistic insights?

  • Methodological Answer : Preclinical studies often use in vitro cancer cell lines (e.g., SCLC, breast cancer) and in vivo patient-derived xenograft (PDX) models. For example:
  • Cell viability assays (MTT, flow cytometry) assess apoptosis via Annexin V/PI staining (e.g., MDA-MB231, MCF-7) .
  • Western blotting evaluates biomarkers like Bak, cytochrome c, and caspases to confirm apoptosis .
  • PDX models validate tumor regression and molecular pathways (e.g., mTOR inhibition, UPR induction) in SCLC .

Q. How is this compound quantified in pharmacokinetic studies, and what analytical methods ensure accuracy?

  • Methodological Answer : UV-Visible spectrophotometry (e.g., λ = 210–310 nm) with validation parameters:
  • Linearity : 10–60 µg/ml for this compound (R² > 0.999) .
  • Calibration : Equations like y=0.013x+0.029y = 0.013x + 0.029 are derived via least squares regression .
    LC-MS/MS is preferred for plasma metabolite quantification (e.g., M8 levels: 0.55–1.96 µM) .

Q. What is the role of this compound's active metabolite M8 in antiviral and anticancer activity?

  • Methodological Answer :
  • CYP2C19 metabolism : Generates M8, which retains anti-HIV activity (EC₅₀: 34 nM vs. This compound’s 30 nM) and binds PXR competitively .
  • Docking simulations : M8 shows distinct binding poses in PXR’s ligand-binding pocket (LBP), influencing receptor antagonism .

Advanced Research Questions

Q. How does this compound modulate oxidative stress to induce cancer cell death, and what experimental approaches validate this?

  • Methodological Answer :
  • ROS assays : H₂DCF-DA staining quantifies ROS accumulation (e.g., 2–3-fold increase in MDA-MB231 cells) .
  • Lipid peroxidation : MDA levels (nM) correlate with this compound-induced oxidative damage .
  • Akt pathway disruption : ROS-dependent degradation of Akt-HSP90 complexes, validated via immunoprecipitation .

Q. What computational methods predict this compound’s off-target kinase interactions, and how do they align with experimental data?

  • Methodological Answer :
  • MM/GBSA free energy calculations : Predict binding affinities for EGFR (ΔG = −50 kcal/mol) but not FGFR/EPHB4 .
  • Molecular docking : Identifies ATP-binding site interactions (e.g., EGFR vs. lapatinib) .
    Discrepancies arise for Akt2/CDK2, where computational predictions lack experimental validation .

Q. How do pharmacogenomic variants influence this compound’s plasma exposure and clinical outcomes?

  • Methodological Answer :
  • CYP2B6 516G→T : Correlates with 30% higher efavirenz exposure (p < 0.01) .
  • CYP2C19 681G→A : Reduces this compound clearance, linked to 40% lower virologic failure risk (p = 0.039) .
  • MDR1 3435 TT genotype : Associated with reduced resistance emergence in HIV trials (OR = 0.6) .

Q. What mechanisms underlie this compound’s radiosensitizing effects, and how are they tested in combination therapies?

  • Methodological Answer :
  • HIF-1α/VEGF suppression : Western blotting shows this compound reduces HIF-1α by 70% under hypoxia, validated via EF5 hypoxia marker assays .
  • In vivo xenografts : Tumor regrowth delay (2–3 weeks) with this compound + radiation vs. radiation alone .
  • Synergy with cisplatin : PPP2R1A silencing enhances apoptosis (p < 0.001) in LUAD models .

Methodological Considerations

Q. How are contradictions in this compound’s efficacy across cancer cell lines addressed experimentally?

  • Answer :
  • Cell line stratification : Compare genetic profiles (e.g., H69 SCLC cells with PIK3CA mutations resist mTOR inhibition) .
  • Biomarker panels : Use ATF4, CHOP, and SESN2 to differentiate UPR vs. mTOR-driven responses .
  • Pharmacological manipulation : Co-treatment with rapamycin/tunicamycin isolates pathway-specific effects .

Q. What in silico and in vitro assays resolve this compound’s nuclear receptor agonism/antagonism?

  • Answer :
  • Luciferase reporter assays : HepG2 cells transfected with PXR/CAR show partial agonism (2-fold induction) and competitive antagonism (IC₅₀ = 10 µM) .
  • Limited proteolysis : PXR-LBD structural changes confirm ligand binding (30–250 µM this compound) .
  • AlphaSphere analysis : Identifies alternative binding sites (e.g., 1M13, 2O9I) via docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nelfinavir
Reactant of Route 2
Reactant of Route 2
Nelfinavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.